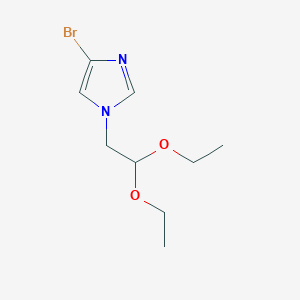

4-Bromo-1-(2,2-diethoxyethyl)-1h-imidazole

Description

BenchChem offers high-quality 4-Bromo-1-(2,2-diethoxyethyl)-1h-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1-(2,2-diethoxyethyl)-1h-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1-(2,2-diethoxyethyl)imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrN2O2/c1-3-13-9(14-4-2)6-12-5-8(10)11-7-12/h5,7,9H,3-4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPOEGJBERBALY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C=C(N=C1)Br)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthetic Keystone: A Technical Guide to the Properties and Reactivity of 4-Bromo-1-(2,2-diethoxyethyl)-1H-imidazole

For researchers, scientists, and professionals in drug development, the strategic manipulation of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the imidazole ring is a privileged structure, frequently appearing in biologically active molecules.[1] This guide provides an in-depth technical overview of 4-Bromo-1-(2,2-diethoxyethyl)-1H-imidazole, a versatile yet underexplored intermediate. By examining its constituent parts—the reactive 4-bromoimidazole core and the N-1 diethoxyethyl protecting group—we can construct a robust framework for its application in complex molecular synthesis. This document synthesizes data from analogous systems to offer predictive insights and actionable protocols for leveraging this compound's unique chemical potential.

Molecular Profile: Physicochemical and Structural Characteristics

4-Bromo-1-(2,2-diethoxyethyl)-1H-imidazole is a compound whose properties are defined by its two primary structural features: the halogenated imidazole ring and the acetal-containing side chain. While extensive experimental data for this specific molecule is not widely published, we can infer its key characteristics from its parent compound, 4-Bromo-1H-imidazole, and the known effects of N-alkylation.

| Property | Predicted Value / Description | Source / Rationale |

| CAS Number | Not broadly available | Inferred from lack of specific literature. |

| Molecular Formula | C₉H₁₅BrN₂O₂ | Calculated from structure. |

| Molecular Weight | 263.13 g/mol | Calculated from structure. |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Based on similar N-substituted imidazoles. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc, DMF) | General property of N-alkylated imidazoles. |

| Stability | Stable under basic, nucleophilic, and reductive conditions. Labile to strong acids. | The diethyl acetal group is acid-sensitive.[2][3] |

Synthesis and Strategic Utility of the N-Substituent

The preparation of 4-Bromo-1-(2,2-diethoxyethyl)-1H-imidazole logically proceeds via the N-alkylation of the readily available 4-Bromo-1H-imidazole. The choice of the alkylating agent, 2-bromo-1,1-diethoxyethane (bromoacetaldehyde diethyl acetal), is deliberate and strategic.

Caption: Synthetic pathway to the target compound.

The 1-(2,2-diethoxyethyl) group serves two primary purposes:

-

Masking the N-H Proton : It removes the acidic proton of the imidazole ring, preventing unwanted side reactions in subsequent steps that might involve strong bases or organometallic reagents.[4]

-

A Latent Aldehyde : The diethoxyethyl group is a stable acetal, which acts as a protecting group for an acetaldehyde moiety. This group is robust under basic and nucleophilic conditions but can be readily hydrolyzed under acidic conditions to unmask the aldehyde, providing a handle for further derivatization.[2][3][5]

Experimental Protocol: Synthesis

A plausible protocol for the synthesis, adapted from procedures for similar N-alkylations, is as follows:[4]

-

To a solution of 4-Bromo-1H-imidazole (1.0 eq) in anhydrous DMF, add a base such as cesium carbonate (Cs₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add 2-bromo-1,1-diethoxyethane (1.2 eq) dropwise to the suspension.

-

Stir the reaction mixture at room temperature (or with gentle heating, e.g., 50 °C) for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield the desired 4-Bromo-1-(2,2-diethoxyethyl)-1H-imidazole.

Core Reactivity and Synthetic Applications

The synthetic utility of this molecule stems from the orthogonal reactivity of its two key functional sites: the C4-bromo position and the N-1 acetal group.

Reactions at the C4-Position: The Bromo Handle

The bromine atom at the 4-position of the imidazole ring is an excellent handle for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions.[1] The imidazole moiety is a privileged structure in medicinal chemistry, and the ability to append various substituents at this position is invaluable for structure-activity relationship (SAR) studies.[1]

These reactions are fundamental tools for C-C and C-N bond formation.[2][6]

-

Suzuki-Miyaura Coupling : For the formation of a C-C bond with aryl or vinyl boronic acids. This is a highly versatile reaction tolerant of many functional groups.[2]

-

Buchwald-Hartwig Amination : For the formation of a C-N bond with primary or secondary amines, creating substituted 4-aminoimidazoles.[6]

-

Sonogashira Coupling : For the formation of a C-C bond with terminal alkynes, yielding 4-alkynylimidazoles.

Caption: Workflow for a typical Suzuki cross-coupling reaction.

A powerful, albeit more demanding, method for functionalization involves bromine-lithium exchange. This is typically achieved using an organolithium reagent like n-butyllithium at low temperatures. The resulting 4-lithio-imidazole intermediate is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides).[4][7] This method requires careful control of conditions to avoid side reactions.

Reactivity of the N-Substituent: Deprotection

The diethoxyethyl group is stable to the basic and nucleophilic conditions often employed in cross-coupling reactions. However, it can be selectively removed under acidic conditions to reveal either the N-H imidazole or the N-acetaldehyde functionality, depending on the workup.

Treatment with aqueous acid (e.g., HCl, TFA) will hydrolyze the acetal.[5] The mechanism involves protonation of one of the ethoxy oxygens, followed by elimination of ethanol to form a resonance-stabilized oxonium ion. Nucleophilic attack by water and subsequent loss of a second molecule of ethanol and a proton yields the aldehyde. If the goal is complete removal of the substituent to generate 4-bromo-1H-imidazole, harsher conditions or specific reagents might be required.

Caption: Mechanism of acid-catalyzed acetal deprotection.

Exemplary Experimental Protocols

The following protocols are illustrative and should be optimized for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Adapted from established procedures for bromo-heterocycles.

-

In a reaction vial, combine 4-Bromo-1-(2,2-diethoxyethyl)-1H-imidazole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).

-

Add a degassed solvent system, typically a mixture of dioxane and water (e.g., 4:1 ratio).

-

Seal the vial and heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-16 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography to obtain the 4-aryl-1-(2,2-diethoxyethyl)-1H-imidazole derivative.

Protocol 2: Acetal Deprotection

Based on general acetal hydrolysis methods.[5]

-

Dissolve the 4-substituted-1-(2,2-diethoxyethyl)-1H-imidazole (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1).

-

Add a catalytic amount of a strong acid, such as 2M aqueous HCl or trifluoroacetic acid (TFA, 0.1-1.0 eq).

-

Stir the reaction at room temperature for 2-12 hours. Monitor the disappearance of the starting material by TLC.

-

Once complete, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

-

Dry the organic phase over Na₂SO₄, filter, and concentrate to yield the crude aldehyde product, which can be used directly or purified by chromatography.

Conclusion

4-Bromo-1-(2,2-diethoxyethyl)-1H-imidazole emerges as a highly valuable and versatile building block for chemical synthesis. Its true power lies in the orthogonal reactivity of the C4-bromo "handle" and the acid-labile N-1 acetal "mask." This duality allows for the selective functionalization at the C4-position via robust cross-coupling chemistry while preserving a latent aldehyde functionality for subsequent transformations. For drug discovery programs and complex molecule synthesis, this compound offers a streamlined route to diverse libraries of 4-substituted imidazoles, underscoring the importance of strategic protecting group chemistry in modern organic synthesis.

References

-

Royal Society of Chemistry. (n.d.). Acid-catalyzed cleavage of C–C bonds enables atropaldehyde acetals as masked C2 electrophiles for organic synthesis. Chemical Communications. Retrieved from [Link]

-

Chemistry Steps. (2020, January 20). Acetal Hydrolysis Mechanism. Retrieved from [Link]

- Kocienski, P. J. (2005). Protective Groups. Georg Thieme Verlag.

- Eriksen, B. L., Vedsø, P., & Begtrup, M. (2001). Synthesis of 4- and 5-substituted 1-hydroxyimidazoles through directed lithiation and metal-halogen exchange. The Journal of Organic Chemistry, 66(25), 8344–8348.

-

MDPI. (2025, March 21). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by acetal cleavage. Retrieved from [Link]

-

ResearchGate. (2025, August 7). An Efficient and Convenient Method for Synthesis of 1-Substituted Imidazoles. Retrieved from [Link]

- Kirk, K. L. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4015-4018.

-

Organic Syntheses. (n.d.). Acetaldehyde, bromo-, diethyl acetal. Retrieved from [Link]

-

Thieme. (n.d.). A New Synthesis of Functionalized 2,2¢-Biimidazoles. Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

-

Lokey Lab Protocols - Wikidot. (2017, March 7). Protecting Groups. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

-

Total Synthesis. (2024, October 10). Acetal Protecting Group & Mechanism. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2,2-diethoxyethyl)-2-phenyl-1h-imidazole. Retrieved from [Link]

-

Quimica Organica. (n.d.). Acetals as protecting groups. Retrieved from [Link]

-

Arkat USA. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

-

ChemRxiv. (n.d.). Deprotection Strategies for Thioimidates During Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Acetals as protecting groups [quimicaorganica.org]

- 4. researchgate.net [researchgate.net]

- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. 1-(2,2-Diethoxyethyl)-1H-imidazole | SIELC Technologies [sielc.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Strategic Utilization of 4-Bromo-1-(2,2-diethoxyethyl)-1H-imidazole in Modular Drug Synthesis

Executive Summary: The "Masked" Scaffold Strategy

In modern drug discovery, 4-Bromo-1-(2,2-diethoxyethyl)-1H-imidazole serves as a high-value bifunctional building block. Its utility lies in the orthogonality of its two reactive centers:

-

The C4-Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig).[1]

-

The N1-Acetal Side Chain: A masked aldehyde (2,2-diethoxyethyl group) that remains inert under basic coupling conditions but can be activated later to facilitate cyclization or reductive amination.

This guide details the protocols for exploiting this orthogonality, allowing researchers to install complex aryl/heteroaryl motifs at the C4 position before unmasking the reactive aldehyde, thereby preventing premature polymerization or side reactions.

Chemical Properties & Handling[2][3]

| Property | Specification |

| CAS Number | 88497-56-7 |

| Formula | C9H15BrN2O2 |

| MW | 263.13 g/mol |

| Appearance | Pale yellow to brown oil or low-melting solid |

| Solubility | Soluble in DCM, THF, MeOH, DMF; Insoluble in water |

| Stability | Stable under basic/neutral conditions. Acid sensitive (acetal hydrolysis). |

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hygroscopic).

Application Workflow: The "Coupling-First" Strategy

The most effective use of this reagent follows a linear workflow: C4-Functionalization

Visualization of the Synthetic Pathway

Figure 1: Strategic workflow for utilizing the acetal-protected imidazole scaffold. The acetal protects the aldehyde functionality during the metal-catalyzed coupling step.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Install an aryl or heteroaryl group at the C4 position while maintaining acetal integrity.

Critical Mechanism: The acetal group is stable to bases (carbonate, phosphate) used in Suzuki coupling. However, Lewis acidic conditions or high temperatures in acidic media must be avoided.

Reagents:

-

Substrate: 4-Bromo-1-(2,2-diethoxyethyl)-1H-imidazole (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂[2]·DCM (0.05 equiv) or Pd(PPh₃)₄

-

Base: 2M Aqueous K₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

-

Setup: In a reaction vial equipped with a magnetic stir bar, combine the imidazole substrate (1.0 equiv), arylboronic acid (1.2 equiv), and Pd catalyst (5 mol%).

-

Inertion: Seal the vial and purge with Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-dioxane (concentration ~0.2 M) and 2M aq. K₂CO₃ via syringe.

-

Reaction: Heat the mixture to 85–90°C for 4–12 hours. Monitor by LC-MS or TLC.[2]

-

Note: Avoid temperatures >100°C to prevent potential thermal decomposition of the acetal in the presence of water.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine.

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Yield Expectation: 70–90% depending on boronic acid sterics.

Protocol B: Acid-Mediated Acetal Deprotection

Objective: Hydrolyze the diethyl acetal to reveal the reactive aldehyde.

Reagents:

-

Substrate: C4-Arylated imidazole acetal (from Protocol A)

-

Acid: 2N HCl or Trifluoroacetic acid (TFA)

-

Solvent: THF or Acetone (miscible with water)

Step-by-Step Procedure:

-

Dissolution: Dissolve the acetal intermediate in THF (0.1 M).

-

Hydrolysis: Add 2N HCl (10 equiv) dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–6 hours.

-

Monitoring: TLC will show the disappearance of the non-polar acetal and appearance of the polar aldehyde (often streaks on silica).

-

-

Neutralization (Critical):

-

Option A (Isolation): Carefully neutralize with sat. NaHCO₃ to pH 7–8. Extract with DCM. The aldehyde is often unstable; proceed immediately to the next step.

-

Option B (One-Pot): If performing reductive amination, the acidic mixture can sometimes be adjusted to pH 5–6 and reacted directly with the amine and reducing agent.

-

Protocol C: Reductive Amination / Cyclization (Case Study)

Objective: Synthesis of an imidazo-fused heterocycle or secondary amine.

Context: The newly revealed aldehyde at the N1-tether is perfectly positioned to react with amines.

-

Imine Formation: To the crude aldehyde in DCM/MeOH, add the desired amine (1.1 equiv) and catalytic acetic acid. Stir for 1 hour.

-

Reduction: Add NaBH(OAc)₃ (1.5 equiv). Stir at room temperature overnight.

-

Result: This yields the secondary amine. If the amine contains a nucleophile (e.g., hydrazine, hydroxylamine), this step can lead to ring closure, forming bicyclic systems like 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Coupling | Catalyst poisoning by imidazole nitrogen.[3] | Switch to Pd(dppf)Cl₂ or XPhos Pd G2 ; increase catalyst loading to 5-10 mol%. |

| Acetal Hydrolysis During Coupling | Reaction medium too acidic or too hot. | Ensure base (K₂CO₃) is sufficient; verify solvent pH; lower temp to 80°C. |

| Protodebromination | Loss of Br without coupling. | Use anhydrous conditions if possible (switch to Cs₂CO₃ in dry DMF); ensure thorough degassing to remove O₂. |

| Aldehyde Decomposition | Unstable intermediate after Protocol B. | Do not store the aldehyde. Perform "telescoped" (one-pot) hydrolysis and reductive amination. |

References

-

BenchChem. Technical Guide: Cross-Coupling Reactions with 4-Bromo-1-(4-fluorophenyl)-1H-imidazole. (2025).[3][4][5][6][7] Retrieved from

-

Sigma-Aldrich. Product Specification: 4-Bromo-1H-imidazole derivatives and applications in palladium catalyzed amination. Retrieved from

-

Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Literature. Retrieved from

-

Pluth, M. D., et al. "The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution."[8] J. Org.[8][9] Chem. 2009, 74(1), 58-63.[8] [8]

-

Thieme Chemistry. Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole and related building blocks. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling [organic-chemistry.org]

Application Notes & Protocols: 4-Bromo-1-(2,2-diethoxyethyl)-1H-imidazole as a Strategic Linchpin in the Synthesis of Bioactive Molecules

Introduction: The Strategic Advantage of a Bifunctional Building Block

In the landscape of modern medicinal chemistry, the imidazole scaffold is a "privileged structure," a recurring motif in a multitude of clinically significant drugs due to its unique electronic properties and ability to engage in hydrogen bonding.[1][2] 4-Bromo-1-(2,2-diethoxyethyl)-1H-imidazole emerges as a particularly powerful and versatile intermediate for drug discovery programs. Its strategic value lies in its bifunctional nature:

-

A Reactive Handle for Cross-Coupling: The bromine atom at the C4 position is an excellent leaving group, primed for a variety of palladium-catalyzed cross-coupling reactions. This allows for the direct and efficient installation of diverse aryl, heteroaryl, or alkyl substituents, enabling rapid exploration of chemical space.[1]

-

A Masked Aldehyde for Further Elaboration: The N1-substituted (2,2-diethoxyethyl) group serves as a stable acetal. Under mild acidic conditions, this group can be deprotected to unmask a highly reactive aldehyde functionality. This aldehyde provides a secondary point for diversification, allowing for the construction of more complex molecular architectures through reactions like reductive amination, Wittig olefination, or condensation reactions.

This combination of a cross-coupling site and a latent functional group makes 4-Bromo-1-(2,2-diethoxyethyl)-1H-imidazole an invaluable synthon for building libraries of novel compounds, particularly in the pursuit of kinase inhibitors, antifungal agents, and other targeted therapeutics.[3][4][5][6]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The primary application of this bromo-imidazole derivative is its participation in palladium-catalyzed reactions to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The choice of coupling partner dictates the type of bond formed and the resulting molecular scaffold.

Caption: Versatility in Cross-Coupling Reactions.

Suzuki-Miyaura Coupling: The Gateway to Biaryl Kinase Inhibitors

The Suzuki-Miyaura reaction is arguably the most utilized transformation with this substrate, enabling the synthesis of 4-aryl-imidazoles. This structural motif is central to a vast number of kinase inhibitors, where the biaryl system often serves to anchor the molecule within the ATP-binding pocket of the target enzyme.[3][4][7]

Table 1: Typical Suzuki-Miyaura Reaction Parameters

| Parameter | Recommended Conditions | Scientist's Note (The "Why") |

| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is often used directly. Pre-catalysts like Pd(dppf)Cl₂ offer greater air stability and reliable generation of the active Pd(0) species.[8] |

| Ligand | SPhos, XPhos, RuPhos (if using Pd₂(dba)₃) | Bulky, electron-rich phosphine ligands accelerate the rate-limiting oxidative addition step and stabilize the catalytic intermediates. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A base is required to activate the boronic acid. Cs₂CO₃ is often more effective for challenging substrates but is more expensive. K₂CO₃ is a robust, common choice.[8][9] |

| Solvent System | Dioxane/H₂O, DME/H₂O, Toluene/EtOH/H₂O (e.g., 4:1) | A protic co-solvent (water or ethanol) is typically necessary for the transmetalation step. The organic solvent ensures solubility of the organic reagents and catalyst.[8] |

| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to drive the catalytic cycle, but excessive heat can lead to catalyst decomposition or side reactions like debromination. |

Detailed Experimental Protocol: Synthesis of a 4-Aryl-Imidazole Intermediate via Suzuki-Miyaura Coupling

This protocol provides a field-proven methodology for the Suzuki-Miyaura coupling of 4-Bromo-1-(2,2-diethoxyethyl)-1H-imidazole with a generic arylboronic acid.

Caption: Experimental Workflow for Suzuki Coupling.

Materials and Reagents

-

4-Bromo-1-(2,2-diethoxyethyl)-1H-imidazole (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

-

Nitrogen or Argon gas supply

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Standard workup and purification supplies (Ethyl acetate, brine, Na₂SO₄, silica gel)

Step-by-Step Procedure

-

Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-1-(2,2-diethoxyethyl)-1H-imidazole, the arylboronic acid, the palladium catalyst, and the base.

-

Establish Inert Atmosphere: Seal the flask with a septum, and purge the vessel by alternating between vacuum and backfilling with nitrogen or argon. Repeat this cycle three times.

-

Scientist's Note (Causality): This step is critical. The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, which would deactivate it and halt the reaction.[10] Thorough degassing ensures the longevity and efficacy of the catalyst throughout the reaction.

-

-

Solvent Addition: Add the degassed solvent mixture via syringe. The reaction mixture should be a suspension.

-

Reaction Execution: Equip the flask with a condenser under a positive pressure of nitrogen. Heat the mixture to the target temperature (e.g., 90 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromo-imidazole is consumed (typically 2-24 hours).

-

Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure 4-aryl-1-(2,2-diethoxyethyl)-1H-imidazole product.

Troubleshooting Common Cross-Coupling Issues

Even with robust protocols, challenges can arise. Catalyst inhibition and side reactions are known issues when working with nitrogen-containing heterocycles.[11]

Caption: Troubleshooting Logic for Coupling Reactions.

Table 2: Troubleshooting Guide for Suzuki-Miyaura Coupling

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently strong base.3. Low reaction temperature. | 1. Use a fresh batch of catalyst and ensure rigorous degassing of solvents and the reaction vessel.[10]2. Screen stronger bases like Cs₂CO₃ or K₃PO₄.3. Incrementally increase the reaction temperature by 10-20 °C. |

| Significant Debromination | 1. The base may be too harsh.2. The reaction temperature is too high.3. Presence of water or protic impurities promoting hydrodehalogenation.[11] | 1. Switch to a milder base such as CsF or K₃PO₄.[10]2. Reduce the reaction temperature and accept a longer reaction time.3. Ensure all reagents and solvents are anhydrous if hydrodehalogenation is a persistent issue. |

| Homocoupling of Boronic Acid | 1. Reaction conditions favor self-coupling over cross-coupling.2. Oxygen contamination. | 1. Lower the catalyst loading or change the ligand.2. Improve degassing procedures. |

Post-Coupling Elaboration: Unmasking the Aldehyde

A key advantage of the (2,2-diethoxyethyl) group is its function as a protected aldehyde. Following successful cross-coupling, this group can be readily hydrolyzed to reveal a new reactive site for building molecular complexity.

Protocol: Acetal Deprotection

-

Dissolution: Dissolve the 4-aryl-1-(2,2-diethoxyethyl)-1H-imidazole intermediate in a mixture of tetrahydrofuran (THF) and aqueous acid (e.g., 2M HCl).

-

Reaction: Stir the solution at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Neutralization & Workup: Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The resulting 4-aryl-1H-imidazole-1-acetaldehyde can often be used in the next step without further purification.

This newly formed aldehyde is a versatile handle for subsequent reactions, such as reductive amination to install amine side chains, a common strategy for enhancing the solubility and biological activity of drug candidates.

Conclusion

4-Bromo-1-(2,2-diethoxyethyl)-1H-imidazole is more than a simple intermediate; it is a strategic tool for the efficient construction of complex, bioactive molecules. Its capacity for selective functionalization at two distinct points—first via palladium-catalyzed cross-coupling and subsequently through reactions of the unmasked aldehyde—provides a robust and flexible platform for medicinal chemists. By understanding the principles behind the key protocols and anticipating potential challenges, researchers can fully leverage this building block to accelerate the discovery and development of next-generation therapeutics.

References

-

Design, Synthesis, and Evaluation of Novel Imidazo[1,2-a][3][10][12]triazines and Their Derivatives as Focal Adhesion Kinase Inhibitors with Antitumor Activity. Journal of Medicinal Chemistry - ACS Publications. Available at:

- Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. RSC Publishing.

- preventing debromination in Suzuki coupling of bromo-imidazoles. Benchchem.

- Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega - ACS Publications.

- Novel imidazolone derivatives as potential dual inhibitors of checkpoint kinases 1 and 2: Design, synthesis, cytotoxicity evaluation, and mechanistic insights. PubMed.

- World Journal of Pharmacology & Toxicology Design, synthesis and cytotoxic studies of triaryl substituted imidazole derivati. OMICS International.

- Technical Support Center: Cross-Coupling Reactions with 4-Bromo-1-(4-fluorophenyl)-1H-imidazole. Benchchem.

- Intermediates 4-Bromo-1H-imidazole for critical molecular building block. Unibrom.

- Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Thieme Chemistry.

- Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally. AWS.

- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC.

- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Journal of Chemical and Pharmaceutical Sciences.

- Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry.

- Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI.

- Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. PMC.

- Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Longdom Publishing.

- Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC - NIH.

- Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Request PDF.

- synthesis of 2,4-diarylimidazoles through suzuki cross- coupling reactions of imidazole. Semantic Scholar.

- Application Notes and Protocols: 4-Bromo-N1-ethylbenzene-1,2-diamine in Coupling Reactions. Benchchem.

- Synthesis of 4-Substituted and 3,4-Disubstituted Indazole Derivatives by Palladium-Mediated Cross-Coupling Reactions. Request PDF - ResearchGate.

- 1H-Imidazole, 4-bromo-. PubChem.

Sources

- 1. China Intermediates 4-Bromo-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. longdom.org [longdom.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. biolmolchem.com [biolmolchem.com]

- 7. omicsonline.org [omicsonline.org]

- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ikm.org.my [ikm.org.my]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Novel imidazolone derivatives as potential dual inhibitors of checkpoint kinases 1 and 2: Design, synthesis, cytotoxicity evaluation, and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

Metal-catalyzed reactions involving 4-Bromo-1-(2,2-diethoxyethyl)-1h-imidazole

An In-Depth Guide to Metal-Catalyzed Cross-Coupling Reactions of 4-Bromo-1-(2,2-diethoxyethyl)-1H-imidazole

Introduction: A Versatile Scaffold for Modern Chemistry

4-Bromo-1-(2,2-diethoxyethyl)-1H-imidazole stands as a pivotal building block for researchers in medicinal chemistry and materials science. Its structure is ingeniously designed for synthetic versatility: the imidazole core is a "privileged structure" frequently found in biologically active molecules, lending itself to drug discovery programs[1]. The bromine atom at the 4-position serves as a highly effective synthetic handle for a variety of powerful palladium-catalyzed cross-coupling reactions[1][2]. This allows for the precise and efficient installation of diverse molecular fragments.

Furthermore, the 1-(2,2-diethoxyethyl) group provides a stable acetal protecting group for the imidazole nitrogen. This group is robust under the basic conditions often required for cross-coupling, preventing unwanted side reactions, yet it can be readily removed under acidic conditions to reveal the N-H imidazole, a common pharmacophore. This guide provides detailed application notes and protocols for key metal-catalyzed reactions involving this substrate, focusing on the underlying principles to empower researchers to optimize their synthetic strategies.

The Engine of Innovation: The Palladium Catalytic Cycle

At the heart of modern cross-coupling chemistry lies the palladium catalytic cycle. Understanding this fundamental process is crucial for troubleshooting and adapting protocols. The cycle, in its general form, consists of three key stages:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromoimidazole, forming a Pd(II) complex. This is often the rate-determining step.

-

Transmetalation (for Suzuki & Sonogashira) or Carbopalladation (for Heck) : The coupling partner (e.g., an organoboron compound or an alkyne) transfers its organic group to the palladium center, or an alkene inserts into the Pd-C bond.

-

Reductive Elimination (for Suzuki, Sonogashira & Buchwald-Hartwig) or β-Hydride Elimination (for Heck) : The newly formed C-C or C-N bond is expelled from the palladium complex, regenerating the active Pd(0) catalyst, which re-enters the cycle[3][4].

Caption: General Palladium Cross-Coupling Cycle.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of carbon-carbon bonds between the bromoimidazole and various organoboron compounds[2][5]. Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents[5].

Protocol Insights

The choice of base is critical in Suzuki couplings. It activates the boronic acid, facilitating transmetalation[5]. However, strong bases can promote a significant side reaction: debromination (also called hydrodehalogenation), where the bromine atom is replaced by hydrogen, reducing the yield of the desired product[6]. Using milder bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or cesium fluoride (CsF) can effectively mitigate this issue[6]. A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents[7].

Experimental Protocol: Suzuki-Miyaura Coupling

Caption: Experimental workflow for a Suzuki-Miyaura coupling.

-

Reagent Preparation : In an oven-dried Schlenk flask, combine 4-Bromo-1-(2,2-diethoxyethyl)-1H-imidazole (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2–1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv.)[6][7].

-

Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol %) or a combination of a palladium source and ligand (e.g., Pd(OAc)₂, 2 mol % and SPhos, 4 mol %).

-

Inert Atmosphere : Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial as oxygen can deactivate the catalyst[2].

-

Solvent Addition : Add a degassed solvent mixture, such as Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O, via syringe.

-

Reaction : Heat the mixture with vigorous stirring to the target temperature (typically 80–110 °C) for 2–16 hours[7].

-

Monitoring : Track the consumption of the starting material using TLC or LC-MS.

-

Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification : Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the 4-aryl-1-(2,2-diethoxyethyl)-1H-imidazole.

| Parameter | Recommended Conditions | Rationale & Troubleshooting |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ + Ligand | For difficult couplings, screening different ligands (e.g., SPhos, XPhos) can improve yields. |

| Boron Reagent | Aryl/Heteroaryl Boronic Acids or Esters | Boronic acids can degrade; ensure high purity. Pinacol esters offer greater stability. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, CsF | To prevent debromination, avoid strong bases like NaOH or KOtBu. CsF can be effective for sensitive substrates[6]. |

| Solvent | Dioxane/H₂O, DME/H₂O, Toluene/EtOH | The aqueous component is often necessary to solubilize the inorganic base[6]. |

| Temperature | 80–110 °C | Insufficient heat can lead to low conversion. Start around 80-90 °C and increase if necessary. |

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating C(sp²)–C(sp) bonds[8]. This reaction is invaluable for extending molecular scaffolds and accessing linear, rigid structures often sought in materials science and as linkers in medicinal chemistry[9]. The classic protocol uses a dual catalyst system of palladium and a copper(I) salt, typically CuI, which facilitates the key transmetalation step under mild conditions[8][10].

Protocol Insights

A crucial aspect of the Sonogashira reaction is preventing the homocoupling of the terminal alkyne (Glaser coupling), an undesirable side reaction catalyzed by the copper salt in the presence of oxygen[9]. Therefore, maintaining a strictly anaerobic (oxygen-free) environment through thorough degassing is paramount for achieving high yields of the desired cross-coupled product.

Experimental Protocol: Sonogashira Coupling

-

Reagent Preparation : To a Schlenk flask, add 4-Bromo-1-(2,2-diethoxyethyl)-1H-imidazole (1.0 equiv.) and the copper co-catalyst, copper(I) iodide (CuI, 2–5 mol %).

-

Catalyst Addition : Add the palladium catalyst, typically Pd(PPh₃)₄ (2–5 mol %) or PdCl₂(PPh₃)₂ (2–5 mol %).

-

Inert Atmosphere : Seal the flask and thoroughly degas by evacuating and backfilling with an inert gas (Argon or Nitrogen) at least three times.

-

Solvent and Amine : Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0–3.0 equiv.). The amine acts as both the base and a solvent.

-

Alkyne Addition : Add the terminal alkyne (1.1–1.5 equiv.) dropwise via syringe.

-

Reaction : Stir the mixture at room temperature to 60 °C. The reaction is often rapid and can be complete within 1–6 hours.

-

Monitoring : Monitor the reaction progress by TLC or LC-MS.

-

Workup : Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

-

Purification : Purify the crude product by flash column chromatography to isolate the 4-alkynyl-1-(2,2-diethoxyethyl)-1H-imidazole.

| Parameter | Recommended Conditions | Rationale & Troubleshooting |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Both are effective. PdCl₂(PPh₃)₂ can sometimes be more robust. |

| Copper Co-catalyst | Copper(I) Iodide (CuI) | Essential for the classic mechanism. Ensure it is high purity and colorless or off-white. |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acts as an acid scavenger and solvent. Must be anhydrous and degassed. |

| Solvent | THF, DMF, or neat amine | THF is a common choice. For less reactive substrates, DMF can be used. |

| Temperature | Room Temperature to 60 °C | Many reactions proceed efficiently at room temperature, which helps minimize side reactions[9]. |

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction, or Mizoroki-Heck reaction, forms a C-C bond by coupling the bromoimidazole with an alkene, typically yielding a substituted alkene product[4][11]. This reaction is exceptionally useful for synthesizing stilbene analogs and other vinylated heterocycles. A key feature of the mechanism is the syn-addition of the aryl-palladium complex across the double bond, followed by a syn-β-hydride elimination to release the product and regenerate the catalyst[4].

Protocol Insights

The regioselectivity of the Heck reaction can sometimes be a challenge, potentially leading to mixtures of double bond isomers[2]. The choice of ligand and reaction conditions can influence this outcome. For terminal alkenes like acrylates or styrene, substitution typically occurs at the less substituted carbon. The base used in the Heck reaction is crucial for regenerating the Pd(0) catalyst at the end of the cycle[4].

Experimental Protocol: Heck Reaction

-

Reagent Preparation : In a sealable reaction tube, combine 4-Bromo-1-(2,2-diethoxyethyl)-1H-imidazole (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2–5 mol %), and a suitable ligand (e.g., P(o-tolyl)₃ or PPh₃, 4–10 mol %).

-

Base and Alkene Addition : Add the base (e.g., Et₃N or K₂CO₃, 1.5–2.5 equiv.) and the alkene (1.2–2.0 equiv.).

-

Solvent Addition : Add an anhydrous, polar aprotic solvent such as DMF, NMP, or acetonitrile[2].

-

Reaction : Seal the tube and heat to 80–120 °C for 6–24 hours. The higher temperatures are often necessary to drive the reaction to completion[2].

-

Monitoring : Monitor by TLC or LC-MS until the starting material is consumed.

-

Workup : Cool the reaction mixture, dilute with a suitable organic solvent, and wash with water to remove the base and solvent. Dry the organic layer over Na₂SO₄ and filter.

-

Purification : Concentrate the solution and purify the crude product by column chromatography to afford the 4-alkenyl-1-(2,2-diethoxyethyl)-1H-imidazole.

| Parameter | Recommended Conditions | Rationale & Troubleshooting |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂ | Palladium(II) sources are common and are reduced in situ to the active Pd(0) species. |

| Ligand | PPh₃, P(o-tolyl)₃ | Triarylphosphines are frequently used ligands for this transformation[2]. |

| Base | Et₃N, K₂CO₃, NaOAc | An organic base like Et₃N or an inorganic base can be used. The choice may impact yield. |

| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents are generally preferred to ensure solubility and facilitate the reaction[2]. |

| Temperature | 80–120 °C | Heck reactions often require elevated temperatures to achieve a reasonable reaction rate[4]. |

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, coupling aryl halides with a wide variety of amines[3][12]. This reaction has revolutionized the synthesis of anilines and related compounds, which are prevalent in pharmaceuticals. For the bromoimidazole substrate, this allows for the direct introduction of primary or secondary amines at the C4 position.

Protocol Insights

The success of a Buchwald-Hartwig amination is highly dependent on the combination of the palladium precursor, a sterically hindered phosphine ligand, and a strong, non-nucleophilic base[13]. The bulky ligands (e.g., XPhos, RuPhos) are essential as they promote the reductive elimination step, which forms the C-N bond, and prevent catalyst decomposition[3]. Strong bases like sodium tert-butoxide (NaOt-Bu) are required to deprotonate the amine, allowing it to coordinate to the palladium center[13]. The reaction is highly sensitive to air and moisture, so strictly anhydrous and anaerobic conditions are mandatory[2].

Experimental Protocol: Buchwald-Hartwig Amination

Caption: Experimental workflow for a Buchwald-Hartwig amination.

-

Reagent Preparation : In a glovebox or under a strong flow of inert gas, add the base (e.g., NaOt-Bu or K₃PO₄, 1.4–2.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1–2 mol %), and the phosphine ligand (e.g., XPhos, 2–5 mol %) to an oven-dried reaction vessel.

-

Substrate Addition : Add 4-Bromo-1-(2,2-diethoxyethyl)-1H-imidazole (1.0 equiv.).

-

Solvent and Amine : Remove the vessel from the glovebox (if used), add anhydrous, degassed solvent (e.g., toluene or dioxane), followed by the amine coupling partner (1.2 equiv.) via syringe[7].

-

Reaction : Seal the vessel and heat with stirring to 80–110 °C for 4–24 hours[7].

-

Monitoring : Track the reaction by LC-MS.

-

Workup : After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and water, separate the layers, wash the organic layer with brine, and dry over Na₂SO₄.

-

Purification : Filter, concentrate, and purify the residue by column chromatography to obtain the 4-amino-1-(2,2-diethoxyethyl)-1H-imidazole derivative.

| Parameter | Recommended Conditions | Rationale & Troubleshooting |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common Pd(0) and Pd(II) pre-catalysts. |

| Ligand | XPhos, RuPhos, BrettPhos, BINAP | Bulky, electron-rich phosphine ligands are critical for high yields[13][14]. The optimal ligand may need to be screened. |

| Base | NaOt-Bu, K₃PO₄, LiHMDS | A strong, non-nucleophilic base is required. NaOt-Bu is very common. K₃PO₄ is a milder but often effective alternative[7]. |

| Solvent | Toluene, Dioxane | Anhydrous, non-polar aprotic solvents are essential. |

| Temperature | 80–110 °C | Heating is typically required to drive the C-N bond formation[14]. |

References

-

Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). ResearchGate. Retrieved March 2, 2026, from [Link]

-

Buchwald–Hartwig amination. (2024, February 27). In Wikipedia. [Link]

-

Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

-

Heck reaction. (2024, February 13). In Wikipedia. [Link]

-

Synthesis of 2,4-diarylimidazoles through suzuki cross- coupling reactions of imidazole. (2005, July 7). Semantic Scholar. [Link]

-

Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 2, 2026, from [Link]

-

Sonogashira coupling. (2024, January 10). In Wikipedia. [Link]

-

A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021, February 10). National Center for Biotechnology Information. [Link]

-

Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2019, July 19). Beilstein Journals. [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry. [Link]

-

Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved March 2, 2026, from [Link]

-

Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (2025, March 21). National Center for Biotechnology Information. [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 2, 2026, from [Link]

-

Synthesis and Synthetic Applications of 1Aryl2-alkyl-4,5-dihydro-1H-imidazoles. (2025, August 6). ResearchGate. [Link]

-

Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis of Bioactive Imidazoles: A Review. (2015, May 4). Hilaris Publisher. [Link]

-

Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018, September 1). MDPI. [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 2, 2026, from [Link]

-

Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270. (n.d.). Royal Society of Chemistry. [Link]

-

Optimization of the Sonogashira coupling of 4-bromo-3-... (n.d.). ResearchGate. Retrieved March 2, 2026, from [Link]

-

Heck Reaction - Organic Chemistry Lessons. (2021, March 20). YouTube. [Link]

-

Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 2, 2026, from [Link]

-

A highly efficient synthesis of substituted imidazoles via a one-pot multicomponent reaction by using urea/hydrogen peroxide (uhp). (n.d.). SciSpace. Retrieved March 2, 2026, from [Link]

-

Hybrid Materials Based on Imidazo[4,5-b]porphyrins for Catalytic Oxidation of Sulfides. (2023, February 13). MDPI. [Link]

Sources

- 1. China Intermediates 4-Bromo-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Heck reaction - Wikipedia [en.wikipedia.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Heck Reaction [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 14. organic-synthesis.com [organic-synthesis.com]

Application Notes & Protocols: Strategic Protection of the Imidazole Nitrogen in 4-Bromo-1-(2,2-diethoxyethyl)-1H-imidazole

Preamble: The Strategic Imperative for Imidazole Protection

The imidazole ring is a cornerstone of medicinal chemistry, appearing in numerous pharmaceuticals and bioactive molecules.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. However, the very reactivity that makes the imidazole nucleus valuable also presents a significant challenge in multi-step organic synthesis. The lone pair of electrons on the sp²-hybridized nitrogen (N-3 in a 1-substituted imidazole) confers nucleophilicity and basicity, which can lead to undesirable side reactions such as N-alkylation, N-acylation, or interference with metal-catalyzed processes.[1][3][4]

This guide focuses on the specific challenges presented by 4-Bromo-1-(2,2-diethoxyethyl)-1H-imidazole . In this molecule, the N-1 position is already occupied by an acid-labile (2,2-diethoxyethyl) acetal group. Our objective is to temporarily mask the remaining N-3 nitrogen to enable selective transformations at other sites, most notably at the C-4 bromine atom, which serves as a versatile handle for cross-coupling reactions.[5] The central challenge lies in selecting a protecting group for N-3 that is orthogonal to the existing N-1 substituent, meaning it can be installed and removed under conditions that leave the acid-sensitive acetal intact.[6]

Foundational Concepts: Orthogonality and Protecting Group Selection

An effective protecting group strategy is governed by a set of core principles.[7][8] The ideal group should be:

-

Easily and selectively introduced in high yield.

-

Robust and stable under the planned reaction conditions.

-

Selectively removed in high yield under mild conditions that do not affect other functional groups.

The concept of orthogonality is paramount for our target molecule.[1] We have a pre-existing, acid-labile group. Therefore, any new protecting group applied to N-3 must be removable under neutral, basic, reductive, or fluoride-mediated conditions to ensure the integrity of the N-1-(2,2-diethoxyethyl) moiety.

Caption: Workflow for selecting an N3-protecting group.

Comparative Analysis of Key Protecting Groups

Several classes of protecting groups are viable for the N-3 position. The choice is dictated entirely by the planned synthetic route. Below is a comparative analysis of the most suitable candidates.

| Protecting Group | Introduction Reagent | Stability Profile | Deprotection Conditions | Orthogonality with N1-Acetal |

| Tosyl (Ts) | Tosyl chloride (TsCl), Base (e.g., TEA, DMAP) | Excellent (Acid, Base, Oxidants, most Reductants) | Strong Acid (HBr, H₂SO₄) or Reductive (Na/NH₃, Mg/MeOH) | Excellent (when using reductive cleavage) |

| Boc | Di-tert-butyl dicarbonate (Boc₂O), DMAP | Good (Base, Hydrogenation, Nucleophiles) | Strong Acid (TFA, HCl) or specific basic/reductive/thermal methods[9][10] | Good (if using non-acidic deprotection) |

| Trityl (Tr) | Trityl chloride (TrCl), Base | Good (Base, Reductive), Labile (Acid) | Mild Acidic conditions (e.g., dilute AcOH, TFA)[11] | Poor (cleavage conditions too similar to N1-acetal) |

| SEM | SEM-Chloride (SEMCl), Base | Good (most non-acidic/non-fluoride conditions) | Fluoride source (TBAF) or strong acid[11] | Excellent (when using fluoride-mediated cleavage) |

Expert Recommendation:

For maximum synthetic flexibility and robust orthogonality, the Tosyl (Ts) and (2-(Trimethylsilyl)ethoxy)methyl (SEM) groups are highly recommended.

-

Tosyl offers exceptional stability, making it ideal for harsh reaction conditions. Its removal via reductive methods provides a clear orthogonal pathway.

-

SEM provides a powerful alternative, with its fluoride-based cleavage being exceptionally mild and selective, posing virtually no risk to other functional groups, including the N1-acetal.

Detailed Application Protocols

The following protocols provide step-by-step guidance for the protection and deprotection of 4-Bromo-1-(2,2-diethoxyethyl)-1H-imidazole using the recommended SEM and Tosyl groups.

Protocol 1: SEM Protection and Deprotection

This protocol is ideal for syntheses requiring mild, non-nucleophilic, and non-acidic/basic deprotection steps.

A. Protection with SEM-Cl

Caption: Protection of the imidazole N3 position with SEM-Cl.

-

Materials & Reagents:

-

4-Bromo-1-(2,2-diethoxyethyl)-1H-imidazole

-

(2-(Trimethylsilyl)ethoxy)methyl chloride (SEM-Cl)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add 4-Bromo-1-(2,2-diethoxyethyl)-1H-imidazole (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add SEM-Cl (1.2 eq) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

-

Extract the aqueous layer with EtOAc (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, typically using a hexane/EtOAc gradient).

-

-

Causality Behind Choices:

-

NaH: A strong, non-nucleophilic base is required to deprotonate the imidazole nitrogen efficiently without competing side reactions.

-

DMF: A polar aprotic solvent is used to dissolve the imidazole salt and facilitate the Sₙ2 reaction with SEM-Cl.

-

Anhydrous Conditions: NaH reacts violently with water. All reagents and glassware must be scrupulously dry.

-

B. Deprotection of the SEM Group

Caption: Fluoride-mediated deprotection of the N3-SEM group.

-

Materials & Reagents:

-

N3-SEM protected imidazole

-

Tetrabutylammonium fluoride (TBAF), 1M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the SEM-protected substrate (1.0 eq) in anhydrous THF in a round-bottom flask.

-

Add TBAF solution (2.0-3.0 eq).

-

Heat the mixture to reflux (approx. 65 °C) and monitor the reaction by TLC or LC-MS. The reaction typically takes 6-12 hours.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Redissolve the residue in EtOAc and wash with water (2x) to remove TBAF salts.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify via flash column chromatography if necessary.

-

-

Causality Behind Choices:

-

TBAF: The fluoride ion has a high affinity for silicon, initiating an elimination cascade that cleaves the SEM group under very mild and selective conditions.

-

Reflux: Heating is often required to accelerate the cleavage process.

-

Protocol 2: Tosyl Protection and Reductive Deprotection

This protocol is suited for syntheses involving strongly basic or oxidative steps where the exceptional stability of the tosyl group is beneficial.

A. Protection with Tosyl Chloride

-

Materials & Reagents:

-

4-Bromo-1-(2,2-diethoxyethyl)-1H-imidazole

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the starting imidazole (1.0 eq) in anhydrous DCM under an inert atmosphere.

-

Add triethylamine (1.5 eq) followed by a catalytic amount of DMAP (0.1 eq).

-

Cool the mixture to 0 °C.

-

Add a solution of TsCl (1.2 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.

-

Quench the reaction with water.

-

Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.

-

Dry over Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography or recrystallization.

-

-

Causality Behind Choices:

-

TEA/DMAP: TEA acts as the stoichiometric base to neutralize the HCl byproduct, while DMAP is a highly effective acylation catalyst that accelerates the reaction.

-

Electron-Withdrawing Nature: The tosyl group significantly reduces the nucleophilicity of the imidazole ring, effectively deactivating it towards many electrophiles.

-

B. Reductive Deprotection of the Tosyl Group

-

Materials & Reagents:

-

N3-Tosyl protected imidazole

-

Magnesium turnings (Mg)

-

Anhydrous Methanol (MeOH)

-

Ammonium chloride (NH₄Cl)

-

-

Procedure:

-

To a flask containing the N3-tosyl imidazole (1.0 eq), add anhydrous methanol.

-

Add magnesium turnings (6.0-10.0 eq).

-

Sonicate the mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction closely by TLC or LC-MS. The reaction is often complete within 1-3 hours.

-

Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl.

-

Filter the mixture through a pad of Celite® to remove magnesium salts, washing the pad with methanol or EtOAc.

-

Concentrate the filtrate and partition the residue between EtOAc and water.

-

Separate the organic layer, dry over Na₂SO₄, filter, and concentrate.

-

Purify as needed by column chromatography.

-

-

Causality Behind Choices:

-

Mg/MeOH: This combination acts as a powerful reducing system that selectively cleaves the N-S bond of the sulfonamide without affecting most other functional groups, providing a clean and orthogonal deprotection pathway.

-

References

-

Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA. Available at: [Link][9][12]

-

Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20). Available at: [Link][13][14]

-

Royal Society of Chemistry. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link][10]

-

ResearchGate. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry. Available at: [Link]

-

ACS Publications. (1988). 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. The Journal of Organic Chemistry. Available at: [Link]

-

Google Patents. (1992). US5116984A - Imidazole derivatives. Available at: [11]

-

ResearchGate. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA. Available at: [Link]

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

-

University of Glasgow. VI Protecting Groups and Orthogonal Protection Strategies. Available at: [Link][6]

-

ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. Available at: [Link][3]

-

Scribd. Protection and Deprotection PDF. Available at: [Link][4]

-

Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and pharmacological evaluation of some substituted imidazoles. Available at: [Link][2]

- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

-

NPTEL. Protecting groups in organic synthesis + H2O. Available at: [Link][8]

- Google Patents. (2020). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. China Intermediates 4-Bromo-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 7. tcichemicals.com [tcichemicals.com]

- 8. mazams.weebly.com [mazams.weebly.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. US5116984A - Imidazole derivatives - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Protecting group - Wikipedia [en.wikipedia.org]

Large-scale synthesis of 4-Bromo-1-(2,2-diethoxyethyl)-1h-imidazole.

An Application Note and Protocol for the Large-Scale Synthesis of 4-Bromo-1-(2,2-diethoxyethyl)-1H-imidazole

Authored by: A Senior Application Scientist

Abstract

4-Bromo-1-(2,2-diethoxyethyl)-1H-imidazole is a pivotal intermediate in contemporary drug discovery and development. Its unique structural arrangement, featuring a reactive bromine atom for cross-coupling reactions and a protected aldehyde functional group, makes it an invaluable building block for synthesizing complex bioactive molecules.[1][2] This guide provides a comprehensive, field-proven protocol for the large-scale synthesis, purification, and characterization of this compound, designed for researchers in medicinal chemistry and process development. The methodology emphasizes scalability, safety, and reproducibility.

Introduction: Strategic Importance in Medicinal Chemistry

The imidazole core is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with significant biological activity, including antifungal, antibacterial, and anticancer agents.[1][3] The introduction of a bromine atom at the 4-position provides a versatile handle for introducing molecular diversity through metal-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations.[1] Furthermore, the 1-(2,2-diethoxyethyl) substituent serves as a stable acetal, which can be readily deprotected to reveal a reactive aldehyde for subsequent chemical transformations. This dual functionality makes 4-Bromo-1-(2,2-diethoxyethyl)-1H-imidazole a highly sought-after starting material for constructing novel therapeutic candidates.[4]

This document outlines a robust, two-step synthetic pathway, commencing with the bromination of 1H-imidazole to yield 4-Bromo-1H-imidazole, followed by its N-alkylation to afford the target compound.

Chemical Principles and Reaction Pathway

The synthesis proceeds via two classical organic transformations: electrophilic aromatic substitution followed by nucleophilic substitution.

-

Step 1: Electrophilic Bromination of 1H-Imidazole. Imidazole is an electron-rich aromatic heterocycle, making it susceptible to electrophilic attack. The reaction with a brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine, results in the substitution of a hydrogen atom on the imidazole ring with a bromine atom. Controlling the stoichiometry and reaction conditions is crucial to favor the formation of the mono-brominated product, 4-Bromo-1H-imidazole, over di- or tri-brominated species.[5][6]

-

Step 2: N-Alkylation of 4-Bromo-1H-imidazole. The nitrogen atom of the imidazole ring is nucleophilic. In the presence of a base, which deprotonates the imidazole N-H, the resulting imidazolide anion readily attacks an electrophilic alkyl halide, such as 2-bromo-1,1-diethoxyethane. This SN2 reaction forms the N-C bond, yielding the final product.

The overall synthetic scheme is depicted below.

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocols

Safety First: All operations must be conducted in a well-ventilated fume hood.[7] Personal Protective Equipment (PPE), including safety goggles, flame-resistant lab coats, and appropriate chemical-resistant gloves, must be worn at all times.[8][9]

Protocol 1: Large-Scale Synthesis of 4-Bromo-1H-imidazole (Intermediate)

This protocol is adapted from established methods for imidazole bromination.[5][10]

Materials and Equipment:

-

1H-Imidazole

-

N-Bromosuccinimide (NBS)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium thiosulfate (Na₂S₂O₃)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

10 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel

-

Large filtration funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In the 10 L flask, dissolve 1H-imidazole (340 g, 5.0 mol) in 5 L of anhydrous THF. Cool the solution to 0°C using an ice-water bath.

-

Bromination: Slowly add N-Bromosuccinimide (890 g, 5.0 mol) portion-wise over 2 hours, ensuring the internal temperature does not exceed 5°C. The causality for this slow, cooled addition is to control the exothermicity of the reaction and to minimize the formation of over-brominated byproducts.

-

Reaction Monitoring: Stir the reaction mixture at 0°C for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting imidazole is consumed.

-

Quenching: Quench the reaction by slowly adding 2 L of a 10% aqueous sodium thiosulfate solution to neutralize any unreacted bromine.

-

Workup: Remove the THF under reduced pressure using a rotary evaporator. To the resulting aqueous residue, add 3 L of ethyl acetate and stir.

-

Extraction: Transfer the mixture to a large separatory funnel. Wash the organic layer sequentially with 2 L of saturated NaHCO₃ solution, 2 L of water, and 2 L of brine. The bicarbonate wash is critical to remove any acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from an ethyl acetate/hexanes mixture to afford 4-Bromo-1H-imidazole as a white to off-white solid. Dry under vacuum.

Protocol 2: Synthesis of 4-Bromo-1-(2,2-diethoxyethyl)-1H-imidazole

Materials and Equipment:

-

4-Bromo-1H-imidazole (from Protocol 1)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

2-Bromo-1,1-diethoxyethane

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated ammonium chloride (NH₄Cl) solution

-

5 L three-neck round-bottom flask with mechanical stirrer, thermometer, and dropping funnel

-

Standard laboratory glassware for extraction and filtration

Procedure:

-

Reaction Setup: Under a nitrogen atmosphere, suspend sodium hydride (180 g of 60% dispersion, 4.5 mol) in 2 L of anhydrous DMF in the 5 L flask. Cool the suspension to 0°C.

-

Deprotonation: Dissolve 4-Bromo-1H-imidazole (588 g, 4.0 mol) in 1 L of anhydrous DMF. Add this solution dropwise to the NaH suspension over 90 minutes, maintaining the temperature below 10°C. Vigorous hydrogen gas evolution will be observed; ensure adequate ventilation.

-

N-Alkylation: After the addition is complete and gas evolution has ceased, add 2-bromo-1,1-diethoxyethane (867 g, 4.4 mol) dropwise over 1 hour, keeping the temperature below 15°C.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 16-20 hours. Monitor for completion by TLC or HPLC.[11]

-

Quenching: Carefully quench the reaction by cooling to 0°C and slowly adding 1 L of saturated aqueous NH₄Cl solution.

-

Extraction: Add 3 L of water and extract the product with diethyl ether (3 x 2 L).

-

Washing and Drying: Combine the organic extracts and wash with brine (2 x 1.5 L). Dry the organic phase over anhydrous MgSO₄.

-

Concentration: Filter and concentrate the solution under reduced pressure to obtain the crude product as an oil.

Protocol 3: Purification by Flash Column Chromatography

Flash column chromatography is a highly effective method for purifying the final product on a large scale.[12]

Procedure:

-

Slurry and Load: Adsorb the crude oil onto silica gel.

-

Column Packing: Pack a suitable size glass column with silica gel in a hexane/ethyl acetate solvent system (e.g., 9:1).

-

Elution: Load the adsorbed product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., from 10% to 30% ethyl acetate).

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield 4-Bromo-1-(2,2-diethoxyethyl)-1H-imidazole as a clear oil or low-melting solid.

Quantitative Data Summary

The following tables provide a summary of reagents for a representative large-scale batch.

Table 1: Reagents for Protocol 1 (Synthesis of 4-Bromo-1H-imidazole)

| Reagent | MW ( g/mol ) | Moles (mol) | Equivalents | Amount Used |

|---|---|---|---|---|

| 1H-Imidazole | 68.08 | 5.0 | 1.0 | 340 g |

| N-Bromosuccinimide | 177.98 | 5.0 | 1.0 | 890 g |

| THF | - | - | - | 5 L |

Table 2: Reagents for Protocol 2 (Synthesis of Final Product)

| Reagent | MW ( g/mol ) | Moles (mol) | Equivalents | Amount Used |

|---|---|---|---|---|

| 4-Bromo-1H-imidazole | 146.97 | 4.0 | 1.0 | 588 g |

| Sodium Hydride (60%) | 40.00 | 4.5 | 1.125 | 180 g |

| 2-Bromo-1,1-diethoxyethane | 197.07 | 4.4 | 1.1 | 867 g (624 mL) |

| DMF | - | - | - | 3 L |

Workflow Visualization

The following diagram illustrates the complete experimental workflow from starting materials to the final, purified product.

Caption: Experimental workflow diagram.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low yield in Step 1 | Incomplete reaction. Over-bromination. | Extend reaction time and monitor by TLC. Ensure slow, portion-wise addition of NBS at 0°C. |

| Incomplete reaction in Step 2 | Insufficient deprotonation. Impure starting materials. | Use fresh, high-purity NaH and ensure anhydrous conditions. Confirm purity of the intermediate. |

| Formation of oily product instead of crystals during recrystallization [12] | Impurities present. Incorrect solvent system. | Re-purify the crude material by a quick silica plug filtration. Try different solvent combinations or add seed crystals. |

| Difficult separation during column chromatography | Inappropriate solvent polarity. Column overloading. | Perform TLC analysis to find an optimal solvent system with better separation (ΔRf > 0.2). Use a larger column or reduce the amount of crude product loaded. |

References

- ECHEMI. (n.d.). 4-BROMO-1-METHYL-1H-IMIDAZOLE SDS, 25676-75-9 Safety Data Sheets.

- Apollo Scientific. (2023, July 5). 4-Bromo-2-methyl-1H-imidazole Safety Data Sheet.

- Guidechem. (2022, September 21). How to prepare and apply 4-Bromo-1H-imidazole?.

- Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET.

- Chem-Impex. (n.d.). 4-Bromo-1H-imidazole.

- Thieme Chemistry. (2024). Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole.

- FUJIFILM Wako. (n.d.). SAFETY DATA SHEET.

- Unibrom. (n.d.). Intermediates 4-Bromo-1H-imidazole for critical molecular building block.